![molecular formula C11H13N3O B2702440 N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2411299-26-6](/img/structure/B2702440.png)
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPA is a derivative of the pyrazolone family and has been studied for its ability to inhibit the activity of certain enzymes, making it a valuable tool in research.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide is based on its ability to inhibit the activity of certain enzymes, including COX-2. N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide used.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide depend on the specific enzyme that it targets. In the case of COX-2 inhibition, N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide has been shown to reduce inflammation and pain in animal models. Additionally, N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide has been studied for its potential anti-cancer effects, as it has been shown to inhibit the activity of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the specific effects of enzyme inhibition without affecting other cellular processes. However, N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for careful dosing and handling.
Future Directions
There are many potential future directions for research involving N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide. One area of focus is the development of new drugs based on the structure of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide, which may have improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide and its potential applications in a variety of fields, including medicine and biotechnology.
In conclusion, N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide is a valuable tool in scientific research due to its ability to selectively inhibit the activity of certain enzymes. While there are some limitations to its use, N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide has significant potential for future applications in a variety of fields.
Synthesis Methods
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-(prop-2-yn-1-yl)pyrazole with N-methylacrylamide in the presence of a base. This reaction results in the formation of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide, which can be purified using standard laboratory techniques.
Scientific Research Applications
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide has been used in a variety of scientific research applications, including the study of enzyme activity and inhibition. One of the most common uses of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide is in the study of the enzyme cyclooxygenase (COX), which is involved in the inflammatory response. N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide has been shown to selectively inhibit COX-2 activity, making it a valuable tool in the study of inflammation and related diseases.
properties
IUPAC Name |
N-methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-6-14-9-10(7-12-14)8-13(3)11(15)5-2/h1,5,7,9H,2,6,8H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEDRPKXLDRLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1)CC#C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2702358.png)
![(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2702360.png)
![3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2702363.png)
![5-Azaspiro[3.4]octane-5-carboxamide](/img/structure/B2702364.png)
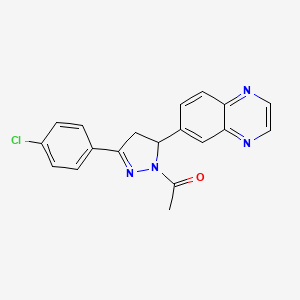
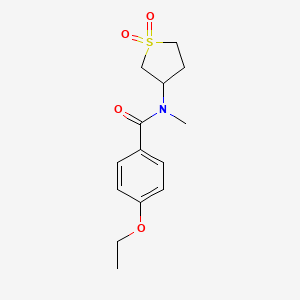
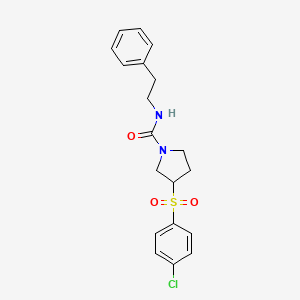
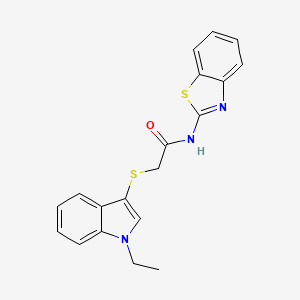
![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)
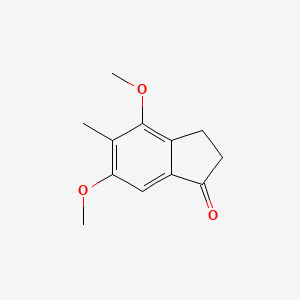
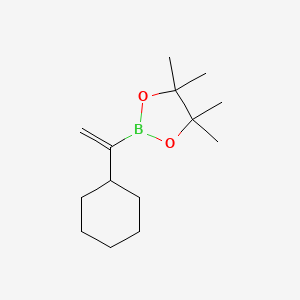
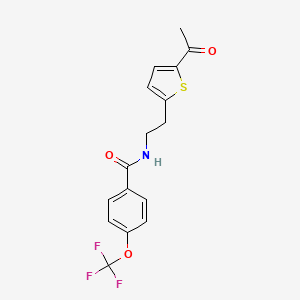
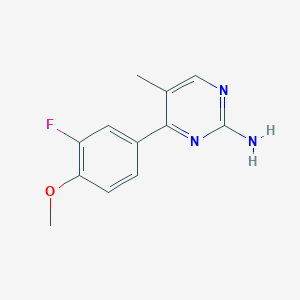
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride](/img/structure/B2702380.png)